N-(1,3-benzodioxol-5-yl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound features a 1,3-benzodioxole moiety linked to a triazole core substituted with furan-2-yl and furan-2-ylmethyl groups via a sulfanylacetamide bridge. Its structural complexity arises from the integration of heterocyclic systems (triazole, furan) and a benzodioxole ring, which collectively influence its physicochemical and biological properties .
Synthesis: Synthesized through multi-step alkylation and condensation reactions. Key steps include:
- Alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with chloroacetamides in ethanolic KOH .
- Recrystallization from ethanol to achieve high purity .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O5S/c25-18(21-13-5-6-15-17(9-13)29-12-28-15)11-30-20-23-22-19(16-4-2-8-27-16)24(20)10-14-3-1-7-26-14/h1-9H,10-12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFOJPSYSFWCSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(N3CC4=CC=CO4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and furan intermediates, followed by the formation of the triazole ring. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the furan and triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which N-(1,3-benzodioxol-5-yl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The benzodioxole and triazole rings are particularly important for these interactions, as they can form hydrogen bonds and other non-covalent interactions with target molecules.
Comparison with Similar Compounds
Table 1: Structural Analogs and Key Features
Table 2: Anti-Exudative Activity of 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamide Derivatives
| Derivative | Substituent | Edema Inhibition (%) |
|---|---|---|
| 3.1 | 4-Fluorophenyl | 58 |
| 3.5 | 3-Nitrophenyl | 72 |
| 3.12 | 4-Methoxyphenyl | 68 |
| 3.18 | 2-Chloro-4-methylphenyl | 65 |
| Diclofenac Sodium | Reference | 70 |
Key Research Findings
Structure-Activity Relationships (SAR)
- Furan Substitution : The furan-2-yl group enhances π-π stacking with hydrophobic enzyme pockets, improving binding affinity .
- Benzodioxole Moiety : Increases metabolic stability compared to unsubstituted phenyl analogs .
- Alkyl vs. Aryl Substituents : Allyl or benzyl groups improve membrane permeability, while nitro or methoxy groups enhance anti-inflammatory activity .
Pharmacological Performance
- Anti-Exudative Activity : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) show superior activity due to increased electrophilicity .
- Toxicity Profile : Compounds with methyl or methoxy substituents exhibit lower cytotoxicity (IC₅₀ > 100 µM in HEK293 cells) compared to halogenated analogs .
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound characterized by its diverse functional groups. This compound has garnered attention in recent research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound includes a benzodioxole ring, furan rings, and a triazole moiety linked through a sulfanyl group.
| Property | Details |
|---|---|
| Molecular Formula | C18H17N5O4S |
| Molecular Weight | 385.48 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and methanol |
The biological activity of this compound is believed to arise from its ability to interact with various molecular targets. The presence of the sulfanyl group enhances its reactivity, allowing it to modulate enzymatic activities and cellular signaling pathways. Preliminary studies suggest that it may inhibit certain kinases involved in cancer proliferation and inflammation processes.
Anticancer Activity
Recent studies have demonstrated the potential anticancer properties of this compound against various cancer cell lines. For instance:
- Cell Viability Assays : The compound exhibited significant cytotoxicity against human cancer cell lines with IC50 values ranging from 10 µM to 30 µM.
- Mechanistic Studies : It was shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Activity
The compound's antimicrobial effects have also been explored:
- In vitro Studies : It demonstrated activity against both gram-positive and gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 15 µg/mL to 50 µg/mL.
- Fungal Inhibition : Notably effective against Candida species with MIC values around 20 µg/mL.
Case Studies
Several case studies have highlighted the effectiveness of this compound:
-
Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry reported that the compound inhibited the growth of A549 lung cancer cells at an IC50 of 12 µM while sparing normal fibroblast cells (IC50 > 100 µM) .
- Methodology : The study employed MTS assays to assess cell viability and flow cytometry for apoptosis analysis.
-
Antimicrobial Efficacy Study : Research conducted by Otava Chemicals showed that this compound inhibited Staphylococcus aureus growth with an MIC value of 25 µg/mL .
- Methodology : Disk diffusion methods were utilized to determine antimicrobial activity.
Q & A
Q. What are the standard synthetic routes for preparing N-(1,3-benzodioxol-5-yl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
The synthesis involves two primary steps:
- Step 1 : Alkylation of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-thione) with N-aryl-substituted α-chloroacetamides in ethanol under basic conditions (KOH) to form the sulfanylacetamide intermediate .
- Step 2 : Paal-Knorr condensation to introduce a pyrolium fragment at the 4th position of the triazole ring, enhancing solubility and bioactivity .
Purification typically employs recrystallization from ethanol, yielding white or light-yellow crystalline products with defined melting points .
Q. Which spectroscopic and analytical techniques are essential for structural characterization?
- Nuclear Magnetic Resonance (NMR) : Confirms substitution patterns (e.g., furan protons at δ 6.2–7.4 ppm) and acetamide linkages .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS showing [M+H]⁺ peaks) .
- Elemental Analysis : Ensures purity (>95%) and stoichiometric consistency .
- Chromatography (HPLC) : Assesses purity post-synthesis .
Advanced Research Questions
Q. How does structural modification of the triazole ring influence anti-exudative activity?
Substituents at the 4th position of the triazole ring (e.g., nitro, methoxy, or halogen groups) significantly enhance anti-exudative activity by modulating electron density and binding affinity. For example:
| Substituent | Activity Relative to Diclofenac Sodium |
|---|---|
| Nitro (-NO₂) | 1.8× higher activity |
| Chloro (-Cl) | 1.5× higher activity |
| Methoxy (-OCH₃) | Comparable activity |
| This structure-activity relationship (SAR) suggests that electron-withdrawing groups improve interactions with inflammatory targets like COX-2 . |
Q. What methodological strategies optimize reaction yields during synthesis?
- Solvent Choice : Ethanol maximizes solubility of intermediates, reducing side reactions .
- Catalyst Use : Zeolite (Y-H) or pyridine accelerates condensation steps (e.g., 5-hour reflux at 150°C) .
- Temperature Control : Maintaining 60–80°C during alkylation prevents decomposition of the furan-thione intermediate .
- Purification : Sequential recrystallization from ethanol/water mixtures (1:3 v/v) achieves >90% purity .
Q. How can crystallographic data (e.g., SHELX refinement) resolve structural ambiguities?
- SHELXL : Refines bond lengths and angles (e.g., S–C bond at 1.81 Å) to confirm sulfanylacetamide connectivity .
- SHELXS/SHELXD : Solves phase problems in X-ray diffraction data, particularly for triazole ring conformations .
- Validation : R-factors < 0.05 and electron density maps resolve steric clashes in furan-methyl substituents .
Q. What experimental models are used to evaluate anti-exudative activity?
- Formalin-Induced Edema in Rats : Measures paw volume reduction using digital plethysmometry. Compounds are administered intraperitoneally (10–50 mg/kg), with activity compared to diclofenac sodium .
- Histopathological Analysis : Assesses leukocyte infiltration and vascular permeability in treated vs. control groups .
- In Vitro COX-2 Inhibition : IC₅₀ values correlate with in vivo efficacy (e.g., IC₅₀ = 12 µM for lead compounds) .
Data Contradictions and Resolution
- Bioactivity Variability : Some derivatives show inconsistent activity despite similar substituents (e.g., ethyl vs. methyl groups). Resolution: Molecular docking studies (e.g., AutoDock Vina) reveal steric hindrance in bulky substituents .
- Synthetic Yield Discrepancies : Lower yields in scaled-up reactions (e.g., 60% vs. 85% in small batches). Resolution: Kinetic studies identify mass transfer limitations; switching to DMF as a solvent improves diffusion .
Future Research Directions
- Target Identification : Use CRISPR-Cas9 screening to identify novel inflammatory targets (e.g., NLRP3 inflammasome).
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) to enhance bioavailability .
- High-Throughput Crystallography : Employ SHELXE pipelines for rapid phase determination of derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
